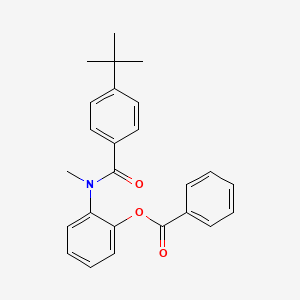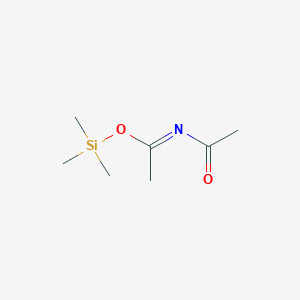
Trimethylsilyl (1E)-N-acetylethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl (1E)-N-acetylethanimidate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly as a protecting group for functional groups such as alcohols and amines. The trimethylsilyl group imparts chemical inertness and a large molecular volume, making it useful in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl (1E)-N-acetylethanimidate typically involves the reaction of trimethylsilyl chloride with N-acetylethanimidate under anhydrous conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsilyl (1E)-N-acetylethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like fluoride ions (from sources such as tetrabutylammonium fluoride) are used to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl (1E)-N-acetylethanimidate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethylsilyl (1E)-N-acetylethanimidate involves the formation of a stable trimethylsilyl ether or amine. This protects the original functional group by removing labile protons and decreasing the basicity of the heteroatom. The trimethylsilyl group can be removed under acidic conditions or by using fluoride ions, regenerating the original functional group .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl chloride: Used for similar protecting group applications.
Bis(trimethylsilyl)acetamide: Another protecting group reagent.
Trimethylsilyl cyanide: Used in cyanation reactions.
Uniqueness: Trimethylsilyl (1E)-N-acetylethanimidate is unique due to its specific structure and reactivity, which make it particularly suitable for protecting groups in organic synthesis. Its stability and ease of removal under mild conditions further enhance its utility in various applications .
Eigenschaften
CAS-Nummer |
85096-00-0 |
|---|---|
Molekularformel |
C7H15NO2Si |
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
trimethylsilyl N-acetylethanimidate |
InChI |
InChI=1S/C7H15NO2Si/c1-6(9)8-7(2)10-11(3,4)5/h1-5H3 |
InChI-Schlüssel |
YIXHFUKCINSEII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC(=O)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
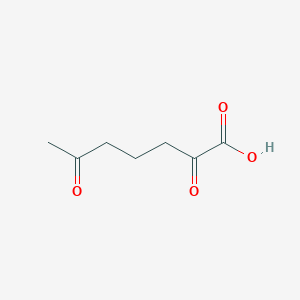

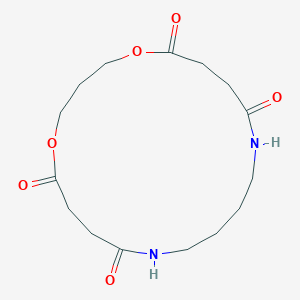
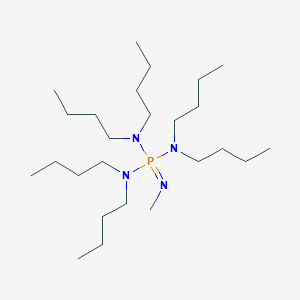
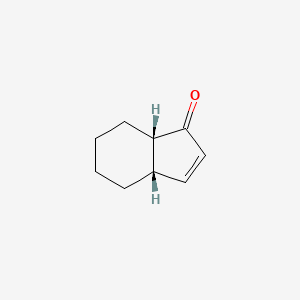
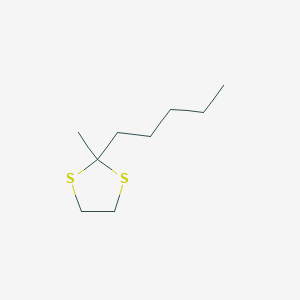

![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
